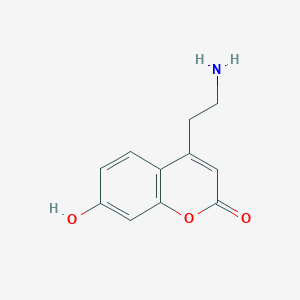![molecular formula C20H19NO4 B1394616 1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯 CAS No. 937268-26-3](/img/structure/B1394616.png)
1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯
描述
Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate, commonly referred to as EMQC, is a synthetic compound with a wide range of scientific applications. EMQC is a member of the quinoline family, which are derivatives of quinoline, an aromatic hydrocarbon. EMQC is a versatile compound that has been used for a variety of purposes, ranging from medicinal chemistry to organic synthesis.
科学研究应用
1. Synthesis and Structure Determination
- Summary of Application : This research involves the synthesis and structure determination of a compound similar to the one you mentioned, specifically 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the compound .
- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
2. Study of Steady-State and Nanosecond Laser-Flash Photolysis
- Summary of Application : 1-(4-Methoxyphenyl)ethanol, a compound with a similar structure, is used to study the steady-state and nanosecond, laser-flash photolysis .
- Methods of Application : The compound is used in experiments involving laser-flash photolysis .
- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .
3. Development of Medicinal Scaffolds
- Summary of Application : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : These medicinal scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
4. Production of 4-(1-chloro-ethyl)-anisole
- Summary of Application : 1-(4-Methoxyphenyl)ethanol is used to produce 4-(1-chloro-ethyl)-anisole .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .
5. Pyruvate Dehydrogenase Complex E1 Inhibitors
- Summary of Application : Compounds similar to the one you mentioned have been used in the design and synthesis of novel N-acylhydrazone derivatives as pyruvate dehydrogenase complex E1 inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .
6. Production of Heterocycles
- Summary of Application : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : These medicinal scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
属性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-25-20(23)17-13-21(12-14-8-10-15(24-2)11-9-14)18-7-5-4-6-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQOYCVMJYMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


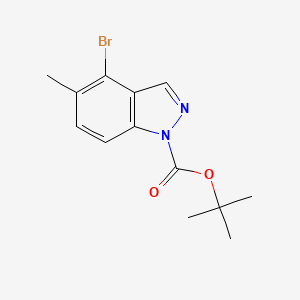
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)
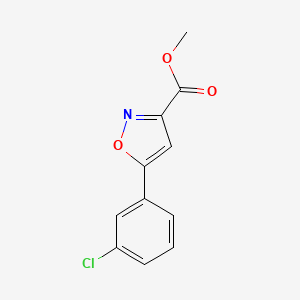
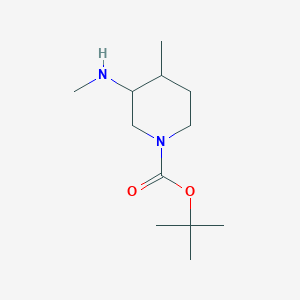
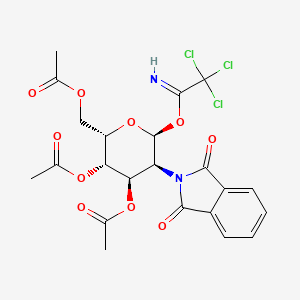
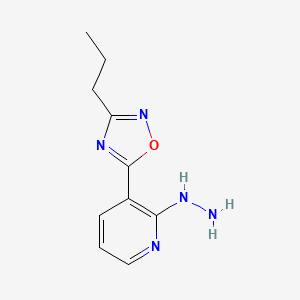
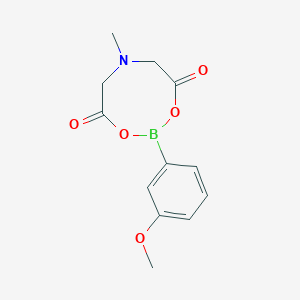
![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
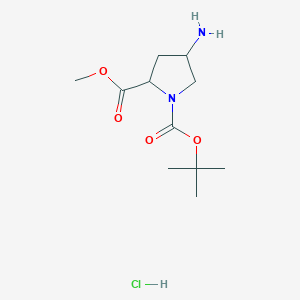
![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)
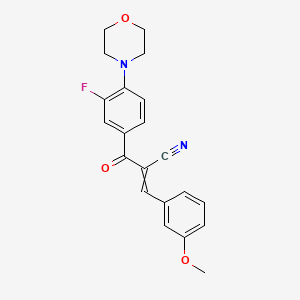
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)
